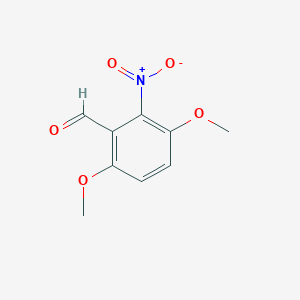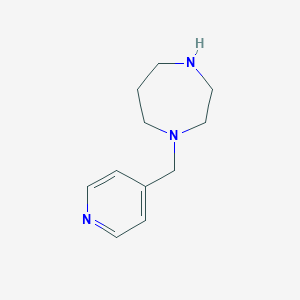![molecular formula C5H15Br3Si3 B175028 Bromo-bis[bromo(dimethyl)silyl]-methylsilane CAS No. 127725-93-3](/img/structure/B175028.png)
Bromo-bis[bromo(dimethyl)silyl]-methylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bromo-bis[bromo(dimethyl)silyl]-methylsilane is a silicon-based organosilicon compound It is characterized by the presence of bromine and dimethylsilyl groups attached to a central methylsilane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bromo-bis[bromo(dimethyl)silyl]-methylsilane typically involves the reaction of methylsilane with bromine and dimethylsilyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired quality.
Analyse Chemischer Reaktionen
Types of Reactions
Bromo-bis[bromo(dimethyl)silyl]-methylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen bonds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of silanols, while substitution reactions can yield a variety of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Bromo-bis[bromo(dimethyl)silyl]-methylsilane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable silicon-based structures.
Medicine: Research is ongoing to explore its potential as a component in medical devices and implants.
Industry: It is used in the production of specialty coatings and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of bromo-bis[bromo(dimethyl)silyl]-methylsilane involves the interaction of its silicon and bromine atoms with various molecular targets. The silicon atoms can form stable bonds with oxygen, nitrogen, and carbon atoms, making the compound versatile in different chemical environments. The bromine atoms can participate in electrophilic substitution reactions, leading to the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl bromide: Similar in structure but with three methyl groups instead of dimethylsilyl groups.
Dimethylsilyl chloride: Lacks the bromine atoms but has similar silicon-based structure.
Bromo(trimethylsilyl)methane: Contains a single bromine atom and a trimethylsilyl group.
Uniqueness
Bromo-bis[bromo(dimethyl)silyl]-methylsilane is unique due to the presence of both bromine and dimethylsilyl groups, which provide it with distinct reactivity and stability compared to other similar compounds. This combination of functional groups makes it particularly useful in specialized applications where both reactivity and stability are required.
Eigenschaften
IUPAC Name |
bromo-bis[bromo(dimethyl)silyl]-methylsilane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15Br3Si3/c1-9(2,6)11(5,8)10(3,4)7/h1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMQCJXMGUJSGU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si](C)([Si](C)(C)Br)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15Br3Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B174949.png)
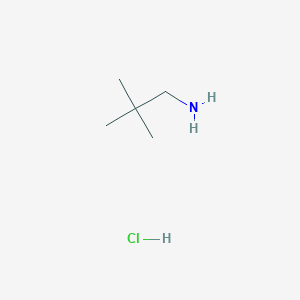
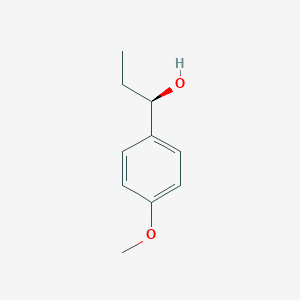
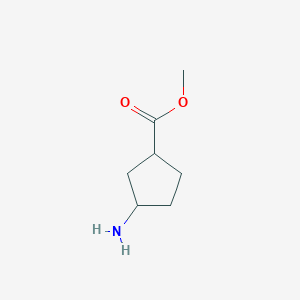
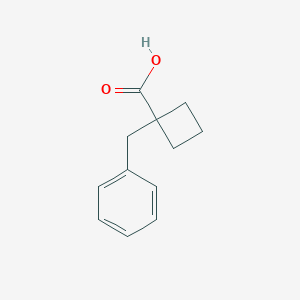
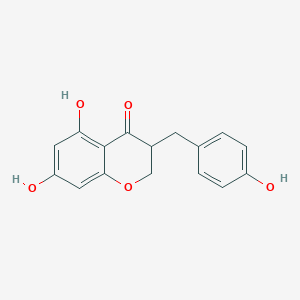
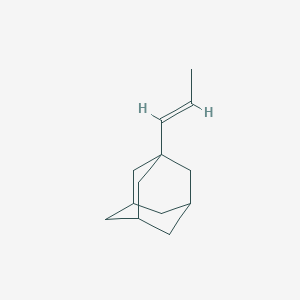
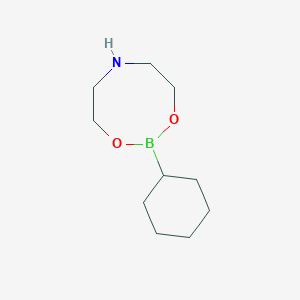
![4-Chloro-7-methoxypyrrolo[1,2-a]quinoxaline](/img/structure/B174971.png)
![Methyl 4-[(4-methoxycarbonylphenyl)methyl]benzoate](/img/structure/B174973.png)
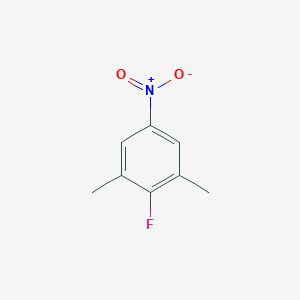
![1H-Pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B174976.png)
